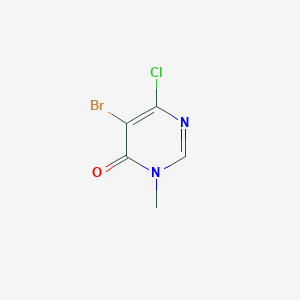![molecular formula C9H15F2N B2985116 (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248216-05-7](/img/structure/B2985116.png)
(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine, commonly known as DFHBI, is a fluorescent probe that is used in scientific research. This compound is unique in that it is able to bind to RNA molecules and emit fluorescence upon binding. This property has made DFHBI a valuable tool in the study of RNA and its functions.
作用機序
The mechanism of action of DFHBI involves the binding of the compound to RNA molecules. DFHBI is able to bind to RNA through a process known as base stacking, in which the compound interacts with the stacked bases of RNA. Upon binding, DFHBI undergoes a conformational change that results in the emission of fluorescence.
Biochemical and Physiological Effects
DFHBI has no known biochemical or physiological effects on living organisms. This compound is used solely as a research tool and has no known therapeutic applications.
実験室実験の利点と制限
The main advantage of DFHBI is its ability to bind to RNA molecules and emit fluorescence upon binding. This property allows researchers to visualize and study RNA in real-time, providing valuable insights into RNA function and structure. However, DFHBI has several limitations, including its limited solubility in water and its relatively short fluorescence lifetime. These limitations can make it difficult to use DFHBI in certain experimental conditions.
将来の方向性
There are several future directions for the use of DFHBI in scientific research. One potential application is the use of DFHBI in the study of RNA-protein interactions. By labeling RNA molecules with DFHBI and protein molecules with a different fluorescent probe, researchers could study the interactions between RNA and proteins in real-time. Another potential application is the use of DFHBI in the study of RNA localization. By labeling RNA molecules with DFHBI and imaging them in living cells, researchers could gain valuable insights into the localization and movement of RNA molecules within cells.
合成法
DFHBI is synthesized through a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 1,3-cyclohexadiene with bromine to form 1,4-dibromocyclohexene. This compound is then reacted with sodium hydroxide to form the corresponding diol, which is then converted to the bicyclic compound through a series of reactions. The final step involves the addition of ethanamine to the bicyclic compound to form DFHBI.
科学的研究の応用
DFHBI is primarily used in scientific research as a fluorescent probe for RNA molecules. This compound is able to bind to RNA molecules and emit fluorescence upon binding, allowing researchers to visualize and study RNA in real-time. DFHBI has been used in a variety of applications, including the study of RNA folding, RNA localization, and RNA-protein interactions.
特性
IUPAC Name |
(1S)-1-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c1-6(12)8-5-3-2-4-7(8)9(8,10)11/h6-7H,2-5,12H2,1H3/t6-,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXVFCDJJXLHPD-KKMMWDRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCCC1C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CCCCC1C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)





